molecular formula C13H9ClN2 B3290667 5-chloro-3-phenyl-1H-pyrrolo[2,3-b]pyridine CAS No. 866542-51-0

5-chloro-3-phenyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B3290667
CAS No.: 866542-51-0
M. Wt: 228.67 g/mol
InChI Key: BEGKFGVLOHUTSZ-UHFFFAOYSA-N
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Description

5-Chloro-3-phenyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a pyridine ring fused to a pyrrole ring, with a chlorine atom at the 5-position and a phenyl group at the 3-position. It has garnered significant interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-phenyl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific conditions. For instance, the reaction of 3-phenylpyridine with chlorinating agents can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the cyclization process and subsequent chlorination .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-phenyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the 5-position .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-chloro-3-phenyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, it has been found to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. By binding to these receptors, the compound can modulate signaling pathways involved in cancer progression and other diseases .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-1H-pyrrolo[3,2-b]pyridine
  • 3-Phenyl-1H-pyrrolo[2,3-b]pyridine
  • 5-Chloro-3-phenyl-1H-pyrrolo[3,2-b]pyridine

Uniqueness

5-Chloro-3-phenyl-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher potency in inhibiting FGFRs and other molecular targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

5-chloro-3-phenyl-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2/c14-10-6-11-12(8-16-13(11)15-7-10)9-4-2-1-3-5-9/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEGKFGVLOHUTSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC3=C2C=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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